molecular formula C12H10N2O2<br>C6H5(NH)C6H4(NO2)<br>C12H10N2O2 B016768 4-Nitrodiphenylamine CAS No. 836-30-6

4-Nitrodiphenylamine

Cat. No.: B016768
CAS No.: 836-30-6
M. Wt: 214.22 g/mol
InChI Key: XXYMSQQCBUKFHE-UHFFFAOYSA-N
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Description

4-Nitrodiphenylamine (4-NDPA, C₁₂H₁₀N₂O₂) is an aromatic amine with a molecular weight of 214.224 g/mol . It is structurally characterized by a nitro group (-NO₂) at the para position of one phenyl ring attached to an aniline moiety. This compound is industrially significant, serving as a Hammett indicator and a key intermediate in synthesizing rubber antioxidants . Its production involves condensation reactions between aniline and nitrobenzene, often catalyzed by phase transfer catalysts or alkali metal fluorides . Safety data indicate that 4-NDPA is an irritant (H315, H319) and may cause respiratory issues (H335) .

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis

1. Intermediate in Polymer Production
4-NDPA serves as a critical intermediate in the synthesis of functional polymers. It is utilized in the production of antioxidants and stabilizers for rubber and plastic materials. The compound's role as an anti-aging agent enhances the longevity and durability of rubber products, making it essential in the automotive and manufacturing industries .

2. Synthesis of Antioxidants
Research indicates that 4-NDPA is employed to produce various antioxidants that protect materials from oxidative degradation. These antioxidants are crucial in extending the life of polymers and other materials exposed to environmental stressors .

Forensic Science

1. Detection of Gunshot Residue
4-NDPA is recognized for its application in forensic science, particularly in the detection of gunshot residues (GSR). It is part of a sensitive method for identifying residues on individuals who have discharged firearms. The presence of 4-NDPA can indicate exposure to smokeless powder, assisting forensic analysts in crime scene investigations .

2. Case Studies
A notable study highlighted the effectiveness of 4-NDPA in differentiating between various types of gunshot residues based on their chemical composition. This differentiation aids law enforcement agencies in establishing links between suspects and shooting incidents .

Materials Science

1. Additive in Explosives
In the field of explosives, 4-NDPA functions as a stabilizer within smokeless powder formulations. Its inclusion enhances the stability and performance of explosives by preventing degradation over time .

2. Plasticizers and Propellants
The compound is also used as a plasticizer, which adds strength and flexibility to propellant formulations. This application is vital for developing reliable and effective munitions .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Chemical SynthesisIntermediate for antioxidants and stabilizersEnhances durability of materials
Forensic ScienceDetection of gunshot residuesAssists in criminal investigations
Materials ScienceStabilizer in explosives and plasticizersImproves stability and performance

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-NDPA and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Solubility
4-Nitrodiphenylamine C₁₂H₁₀N₂O₂ 214.22 Para-nitro group Insoluble in water
2-Nitrodiphenylamine C₁₂H₁₀N₂O₂ 214.22 Ortho-nitro group Similar to 4-NDPA
Diphenylamine (DPA) C₁₂H₁₁N 169.22 No nitro substituent Partially soluble in water
4-Nitrosodiphenylamine C₁₂H₁₀N₂O 198.22 Para-nitroso (-NO) group Reacts further under hydrogenation
  • Isomerism : 4-NDPA and 2-NDPA are structural isomers. Despite identical molecular weights (214.22 g/mol), their nitro group positions lead to distinct chromatographic behaviors. For example, in GC-MS, 4-NDPA elutes later (16.384 min) than 2-NDPA (14.651 min) due to differences in polarity .
  • Reactivity : The para-nitro group in 4-NDPA enhances its stability compared to nitroso derivatives like 4-nitrosodiphenylamine, which is prone to hydrogenation into p-phenylenediamines .

Biological Activity

4-Nitrodiphenylamine (4-NDPA) is a nitroaromatic compound with significant industrial applications, particularly in the production of antioxidants and stabilizers for rubber and plastics. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article synthesizes findings from various studies, focusing on its toxicity, potential health effects, and environmental behavior.

4-NDPA is characterized by the presence of a nitro group attached to a diphenylamine structure. Its chemical formula is C12H10N2O2, and it has a molecular weight of 218.22 g/mol. The compound is not readily biodegradable, indicating a potential for environmental persistence.

Acute and Subchronic Toxicity

Studies indicate that 4-NDPA is not acutely toxic via oral or inhalation routes. However, subchronic exposure has demonstrated several adverse effects:

  • Body Weight Changes : Significant decreases in body weight gain were observed in animal studies at higher doses (3000 mg/kg/day) .
  • Organ Effects : Histopathological examinations revealed damage to the kidneys, liver, and spleen, alongside slight anemia and increased levels of methaemoglobinemia .
  • Reproductive and Developmental Toxicity : No significant reproductive or teratogenic effects were noted at lower doses; however, maternal mortality was observed at high doses (32% at 3000 mg/kg/day) .

Genotoxicity

4-NDPA did not show evidence of genotoxicity in several assays, including the Ames test using various strains of Salmonella typhimurium . This suggests that while it may induce some biological responses, it does not cause direct DNA damage.

Environmental Impact

4-NDPA is classified as acutely toxic to aquatic invertebrates and has a potential for bioaccumulation due to its hydrophobic nature. Environmental contamination primarily arises from manufacturing processes, where effluents are treated before discharge . Its persistence in the environment raises concerns about long-term ecological effects.

Case Study 1: Occupational Exposure

In an occupational setting involving rubber manufacturing, workers exposed to 4-NDPA exhibited increased levels of methaemoglobin in their blood. While acute toxicity was not evident, chronic exposure raised concerns regarding long-term health effects related to hematological changes .

Case Study 2: Forensic Applications

4-NDPA has been utilized in forensic science as a marker for gunshot residues. Studies employing LC-MS/MS techniques have highlighted its presence in crime scene samples, indicating its utility in forensic investigations .

Summary of Findings

Parameter Observation
Acute ToxicityNot acutely toxic
Subchronic ToxicityDecreased body weight; organ damage
Reproductive ToxicityNo significant adverse effects at lower doses
GenotoxicityNo evidence of genotoxicity
Aquatic ToxicityAcutely toxic to aquatic organisms
Environmental PersistencePersistent; not readily biodegradable

Properties

IUPAC Name

4-nitro-N-phenylaniline
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InChI

InChI=1S/C12H10N2O2/c15-14(16)12-8-6-11(7-9-12)13-10-4-2-1-3-5-10/h1-9,13H
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InChI Key

XXYMSQQCBUKFHE-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+](=O)[O-]
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Molecular Formula

Record name 4-NITRO-N-PHENYLBENZENAMINE
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DSSTOX Substance ID

DTXSID8027323
Record name 4-Nitro-N-phenylaniline
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Molecular Weight

214.22 g/mol
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Physical Description

Yellow solid; [ICSC] Darkens upon exposure to light; [CHEMINFO] Yellow crystalline powder; [Alfa Aesar MSDS], YELLOW NEEDLES.
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Boiling Point

211 °C AT 30 MM HG, 343 °C
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Flash Point

190 °C, 190 °C o.c.
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Solubility

INSOL IN WATER; VERY SOL IN ALCOHOL, ACETIC ACID, SOL IN CONCN SULFURIC ACID, Solubility in water: none
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Vapor Pressure

0.0000166 [mmHg], Vapor pressure at 25 °C: negligible
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Color/Form

YELLOW NEEDLES OR TABLETS FROM CARBON TETRACHLORIDE

CAS No.

836-30-6
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Melting Point

133.5 °C, 132-135 °C
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Synthesis routes and methods I

Procedure details

aniline method, where p-nitro-chlorobenzene and aniline as raw materials react in the presence of a catalyst to produce 4-nitrodiphenylamine, then, 4-nitrodiphenylamine is reduced by sodium sulfide to form 4-aminodiphenylamine;
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Synthesis routes and methods II

Procedure details

formanilide method, where formic acid and aniline are used as starting materials to prepare formanilide, which in turn reacts with p-nitro-chlorobenzene in the presence of an acid-binding agent such as potassium carbonate, to produce 4-nitrodiphenylamine, and then, 4-nitrodiphenylamine is reduced by sodium sulfide to form 4-aminodiphenylamine;
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Synthesis routes and methods III

Procedure details

combining in a reaction zone paranitrochlorobenzene and a molar excess of formanilide at condensation temperature for forming 4-nitrodiphenylamine and
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Synthesis routes and methods IV

Procedure details

the formanilide is treated with a one-molar equivalent of sodium hydride in dimethylformamide and the resulting solution of the sodium salt is treated with 2-chloro-5-nitrobenzotrifluoride (U.S. Pat. No. 3,657,350) at an elevated temperature (e.g., 155° C., reflux), to give the 4-nitrodiphenylamine (J. Organic Chemistry, 42, 1786 (1977) and references therein).
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Synthesis routes and methods V

Procedure details

According to the general procedure B, 4-chloronitrobenzene (80 mg, 0.51 mmol) reacted with aniline (57 mg, 0.60 mmol) using 1 mol % of Pd(dba)2, 2 mol % of Ph5FcP(t-Bu)2, and K3PO4 (254 mg, 1.21 mmol) in DME at 100° C. to give the title compound (102 mg, 95%) as a yellow solid: 1H-NMR (400 MHz, CDCl3): δ 8.12 (d, 2H, J=7.2 Hz), 7.40 (t, 2H, J=7.2 and 8.8 Hz), 6.96 (d, 2H, J=7.2 Hz), 7.24-7.18 (m, 3H), 6.48 (bs, 1H). 13C{1H}-NMR (125 MHz, CDCl3): δ 150.26, 139.51, 139.44, 129.64, 126.18, 124.54, 121.83, 113.59. GC/MS(EI): m/z 214 (M+). Anal. Calcd for C12H10N2O2: C, 67.28; H, 4.71; N, 13.08. Found: C, 67.45; H, 4.75; N, 13.02.
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80 mg
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95%

Retrosynthesis Analysis

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